molecular formula C20H17N3O2S B11296226 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11296226
M. Wt: 363.4 g/mol
InChI Key: HXJVAIPQQAELSK-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a methoxyphenyl group, a thiazole ring, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under reflux conditions.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized by cyclization of an appropriate diketone with an amine.

    Coupling Reactions: The thiazole and pyrrolone intermediates are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the pyrrolone ring, leading to the formation of reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution include sodium methoxide (NaOCH₃) and other nucleophiles.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Reduced thiazole and pyrrolone derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: This compound shares the methoxyphenyl and amino groups but has a different heterocyclic core.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.

Uniqueness

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-2H-pyrrol-3-ol

InChI

InChI=1S/C20H17N3O2S/c1-25-15-9-7-13(8-10-15)16-12-26-20(22-16)18-17(24)11-23(19(18)21)14-5-3-2-4-6-14/h2-10,12,21,24H,11H2,1H3

InChI Key

HXJVAIPQQAELSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=CC=C4)O

Origin of Product

United States

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